molecular formula C21H24N4O2 B15243959 N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide

N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide

Cat. No.: B15243959
M. Wt: 364.4 g/mol
InChI Key: MDPPJYGGYYESJW-UHFFFAOYSA-N
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Description

N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide is a benzamide derivative featuring a benzyloxy group at the N-terminus and a 1,3,5-trimethylpyrazole moiety linked via a methylene-amino bridge to the benzamide core. This compound’s structural complexity arises from the integration of a pyrazole ring, known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-phenylmethoxy-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzamide

InChI

InChI=1S/C21H24N4O2/c1-15-19(16(2)25(3)23-15)13-22-20-12-8-7-11-18(20)21(26)24-27-14-17-9-5-4-6-10-17/h4-12,22H,13-14H2,1-3H3,(H,24,26)

InChI Key

MDPPJYGGYYESJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC2=CC=CC=C2C(=O)NOCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the benzamide core.

    Attachment of the Pyrazolylmethylamino Group: The final step involves the reaction of the intermediate with 1,3,5-trimethyl-1H-pyrazole-4-methanamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogens.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares a benzamide backbone with several derivatives listed in and . Below is a comparative analysis of its structural features and inferred pharmacological properties relative to analogs:

Compound Substituents Key Structural Differences Inferred Biological Relevance
N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide (Target) Benzyloxy group; 1,3,5-trimethylpyrazole Pyrazole ring with three methyl groups; benzyloxy substitution at N-terminus Enhanced metabolic stability due to methylated pyrazole; potential for improved CNS penetration
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide () Thienylmethylthio group; cyano-pyridine Thioether linkage; thienyl instead of pyrazole Possible antiviral activity (thienyl groups are common in protease inhibitors)
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide () Isoxazole-thioether; nitro-phenyl Isoxazole core; nitro group Nitro groups may confer cytotoxicity but limit therapeutic index
4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylbenzamide () Antipyrinyl (pyrazolone) group; methyl substitution Pyrazolone instead of pyrazole; N-methylation Anti-inflammatory or analgesic applications (pyrazolones are NSAID precursors)

Pharmacokinetic and Pharmacodynamic Insights

  • Target Compound vs. Thienylmethylthio Analogs : The substitution of a thienylmethylthio group (e.g., compound 15 in ) with a trimethylpyrazole moiety in the target compound likely improves metabolic stability. Thienyl groups are prone to oxidative metabolism, whereas methylated pyrazoles resist enzymatic degradation .
  • Comparison with Isoxazole Derivatives : Isoxazole-containing analogs (e.g., compound 20 in ) exhibit similar heterocyclic diversity but lack the benzyloxy group. The benzyloxy substitution in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies .
  • Contrast with Pyrazolone Derivatives: The pyrazolone-based compound in (methylambepyrine) demonstrates how minor structural changes (e.g., pyrazolone vs. pyrazole) shift therapeutic focus from antiplatelet/anticancer to anti-inflammatory applications .

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